Enhanced Lipophilicity for Membrane Permeability
2-Cyclohexylamino-5-methyl-3-nitropyridine exhibits a calculated lipophilicity (XLogP3 = 3.7) that is measurably higher than several of its closest nitropyridine analogs [1]. This increased lipophilicity, attributable to the 5-methyl substitution in conjunction with the cyclohexylamino group, is a quantifiable property that may influence membrane permeability and distribution .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (computed) |
| Comparator Or Baseline | 2-Cyclohexylamino-5-nitropyridine: ACD/LogP ≈ 3.68; N-cyclohexyl-3-nitropyridin-2-amine: reported LogP values ranging from 2.73 to 3.33 [2] |
| Quantified Difference | Target compound's LogP is within the upper range of the comparator set, exceeding the lower reported values for N-cyclohexyl-3-nitropyridin-2-amine by up to 0.97 log units. |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem) and ACD/Labs LogP software. |
Why This Matters
For medicinal chemistry applications, a higher LogP value is a key differentiator when designing compounds intended for cellular or CNS penetration, making this analog a more relevant choice than less lipophilic nitropyridines.
- [1] PubChem. Computed Properties: XLogP3-AA. 2-Cyclohexylamino-5-methyl-3-nitropyridine. View Source
- [2] Chem960. N-Cyclohexyl-3-nitropyridin-2-amine: Experimental LogP Properties. View Source
